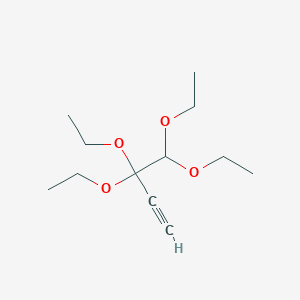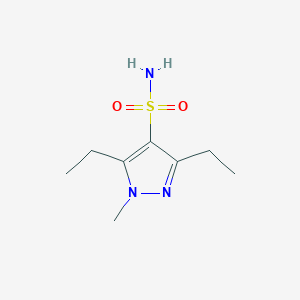
3,3,4,4-Tetraethoxybut-1-yne
Overview
Description
3,3,4,4-Tetraethoxybut-1-yne is a useful research compound. Its molecular formula is C12H22O4 and its molecular weight is 230.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that this compound is used as a starting material for the synthesis of various carbohydrate analogues . These analogues can potentially interact with a variety of biological targets, depending on their specific structures.
Mode of Action
3,3,4,4-Tetraethoxybut-1-yne is a highly functionalized compound that undergoes various chemical reactions. For instance, it can react with selected mono- and bis-nucleophilic reagents in a Michael fashion, leading to the formation of corresponding α,β-unsaturated alkenones . The configuration of the resulting alkenones depends on the nature of the nucleophile .
Biochemical Pathways
It is known that this compound can be used to synthesize γ-hydroxy-α,β-unsaturated acetylenic ketones . These ketones can potentially participate in various biochemical reactions and affect different pathways.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the outcome of its reaction with benzyl azide in the presence of a Copper (I) salt is sensitive to the structure of the alkyne and the nature of the metal salt . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by factors such as pH, temperature, and the presence of other chemical entities.
Biochemical Analysis
Biochemical Properties
3,3,4,4-Tetraethoxybut-1-yne plays a significant role in biochemical reactions, particularly in the synthesis of α,β-unsaturated acetylenic ketones. These ketones, derived from this compound, interact with various nucleophilic reagents in a Michael addition fashion, leading to the formation of α,β-unsaturated alkenones . The interactions between this compound and nucleophiles are influenced by the nature of the nucleophile, with hydrogen bonding favoring Z geometry and the absence of hydrogen bonds favoring E geometry .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by participating in the synthesis of various bioactive molecules. For instance, it is used in the synthesis of 1,4-disubstituted 1,2,3-triazoles, which have shown potential in medicinal chemistry
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It participates in conjugate addition reactions with nucleophiles, leading to the formation of α,β-unsaturated alkenones . These reactions are highly regioselective, and the configuration of the resulting products depends on the nature of the nucleophile. Additionally, this compound can undergo deketalization to form γ-hydroxylated α,β-unsaturated acetylenic ketones, further expanding its chemical versatility .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are crucial factors. This compound has been shown to decompose when reacted with sodium hydroxide in aqueous tetrahydrofuran, leading to the formation of carboxylic acids and terminal alkynes . Long-term studies on the effects of this compound on cellular function are limited, but its stability under various conditions is an area of active research.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. While specific studies on its dosage effects are limited, it is known that the compound can be used to synthesize bioactive molecules that may exhibit dose-dependent effects. High doses of this compound or its derivatives could potentially lead to toxic or adverse effects, although detailed toxicological studies are needed to confirm this .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the synthesis of α,β-unsaturated acetylenic ketones. These pathways involve interactions with various enzymes and cofactors, leading to the formation of bioactive molecules
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation within specific cellular compartments can affect its biochemical activity . Understanding these transport mechanisms is essential for optimizing its use in biochemical applications.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function
Properties
IUPAC Name |
3,3,4,4-tetraethoxybut-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-6-12(15-9-4,16-10-5)11(13-7-2)14-8-3/h1,11H,7-10H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYMVPKFTQBRIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C#C)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3,3,4,4-Tetraethoxybut-1-yne considered a versatile synthon?
A1: this compound possesses a unique combination of functional groups, including a triple bond, a protected ketone, and a protected aldehyde. [] This makes it a highly versatile building block in organic synthesis, as it can participate in diverse reactions, ultimately leading to complex molecules. []
Q2: How can the reactivity of this compound be controlled in reactions with epoxides?
A2: The reaction outcome of this compound with epoxides can be steered by modifying the reaction conditions and the nature of the acetylide counterion. Using a lithium counterion in the presence of ammonia and HMPA leads to homopropargylic alcohols. [] Conversely, a magnesium bromide counterion promotes oxirane-to-aldehyde rearrangement, yielding propargylic alcohols. [, ]
Q3: What are the advantages of using this compound in the synthesis of carbohydrate analogues?
A3: Utilizing this compound as a starting material in the synthesis of 1-substituted 5,5-diethoxy-2,2-(propyl-1,3-disulfanyl)pentane-1,4-diols, key intermediates for carbohydrate analogues, allows for a shorter synthetic route compared to previous methods. [] This approach also allows for the introduction of diverse substituents at a later stage, providing greater flexibility in analogue design. []
Q4: How has statistical experimental design contributed to optimizing reactions involving this compound?
A4: A cyclopropanation reaction, a crucial step in the synthesis of this compound, was significantly optimized using statistical experimental design, specifically fractional factorial design and response surface modeling (RSM). [] This approach allowed for the identification of critical experimental variables and the establishment of optimal reaction conditions for maximizing yield. []
Q5: Can you provide an example of a specific reaction where this compound acts as a precursor for heterocycle formation?
A5: this compound serves as a valuable starting point for furan synthesis. By reacting the compound with 3-aroylquinoxalin-2(1H)-ones and subsequently treating the product under acidic conditions, a cyclization reaction occurs, leading to the formation of (E)-1,1-diethoxy-3-(3-hydroxy-3-arylfuro[2,3-b]quinoxalin-2(3H)-ylidene)propan-2-ones. [] This highlights the potential of this compound in accessing diverse heterocyclic scaffolds.
Q6: What are some of the challenges encountered when using this compound as a starting material in organic synthesis?
A6: One challenge lies in controlling the regio- and stereoselectivity of reactions involving this compound due to its multiple reactive sites. [] Additionally, certain reaction conditions, such as those involving sodium hydroxide in aqueous tetrahydrofuran, can lead to the decomposition of the compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1448065.png)
![hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide](/img/structure/B1448066.png)


![2-[4-Hydroxy-1-(propan-2-yl)piperidin-4-yl]acetic acid hydrochloride](/img/structure/B1448070.png)

![2-Methyl-2-[(trimethylsilyl)oxy]propanamide](/img/structure/B1448074.png)
![2-[(1S,2R,10S,11S,14R,15R)-14-hydroxy-2,15-dimethyl-5,17-dioxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-yl]-2-oxoethyl acetate](/img/structure/B1448075.png)

![[1-(4-Fluorophenyl)-3-methylazetidin-3-yl]methanol](/img/structure/B1448079.png)
![3-allyl-6-methylbenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1448083.png)
![[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride](/img/structure/B1448084.png)
![Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1448086.png)
![6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid hydrochloride](/img/structure/B1448088.png)
